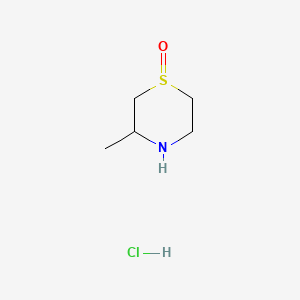
3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and a hydrochloride group that enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride typically involves the reaction of thiomorpholine with methylating agents under controlled conditions. The process may include steps such as:
Methylation: Thiomorpholine is reacted with a methylating agent like methyl iodide in the presence of a base such as sodium hydroxide.
Oxidation: The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide to form the desired compound.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is typically automated and monitored to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Cellular Functions: Affecting cellular functions such as metabolism, proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Thiomorpholine: A sulfur-containing heterocycle similar to the core structure of 3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride.
Methylthiomorpholine: A methylated derivative of thiomorpholine.
Thiomorpholine N-oxide: An oxidized form of thiomorpholine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in various applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C5H12ClNOS |
|---|---|
Peso molecular |
169.67 g/mol |
Nombre IUPAC |
3-methyl-1,4-thiazinane 1-oxide;hydrochloride |
InChI |
InChI=1S/C5H11NOS.ClH/c1-5-4-8(7)3-2-6-5;/h5-6H,2-4H2,1H3;1H |
Clave InChI |
CNYCIUGOHTYUBI-UHFFFAOYSA-N |
SMILES canónico |
CC1CS(=O)CCN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


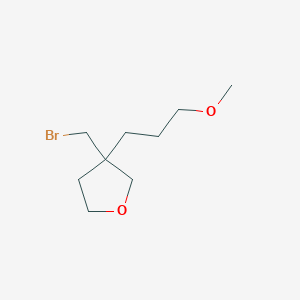
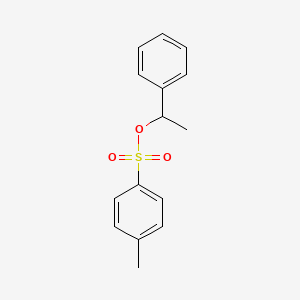

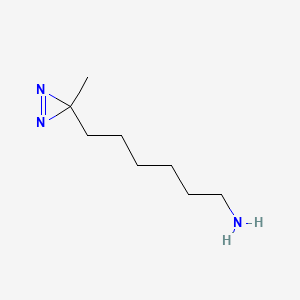
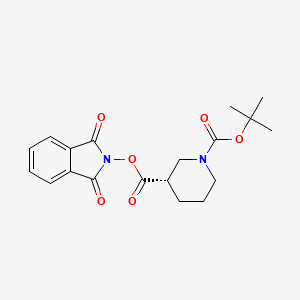
![Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate](/img/structure/B13566983.png)
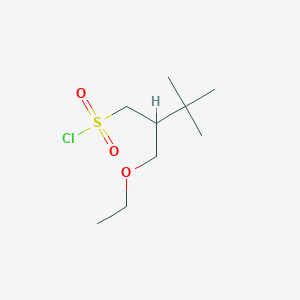
![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)
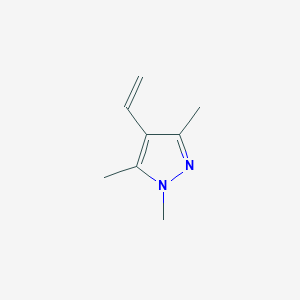
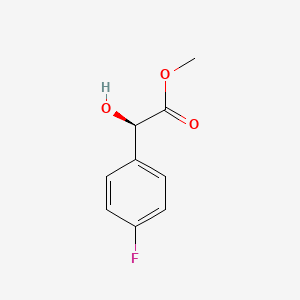

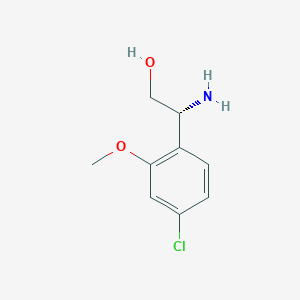
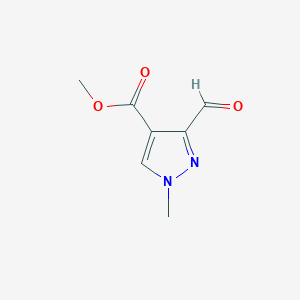
![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)
